MAO-B Inhibition vs. Selegiline
6-Methoxy-4-methyl-3-phenylcoumarin demonstrates potent inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 1.52 nM [1]. This is approximately 33-fold more potent than the clinically used MAO-B inhibitor selegiline, which exhibits an IC₅₀ of 51 nM under comparable assay conditions .
| Evidence Dimension | MAO-B enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.52 nM |
| Comparator Or Baseline | Selegiline: IC₅₀ = 51 nM |
| Quantified Difference | ~33-fold more potent |
| Conditions | Recombinant human MAO-B enzyme assay; kynuramine as substrate |
Why This Matters
This ~33-fold improvement in potency over the clinical reference makes the compound a superior tool for probing MAO-B biology and a more sensitive starting point for drug discovery campaigns targeting MAO-B.
- [1] Molbic Bioactivity Information. 6-methoxy-3-(4-methylphenyl)chromen-2-one; MAO-B IC50 = 1.52 nM. View Source
